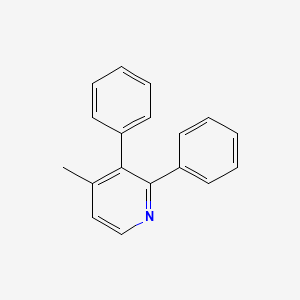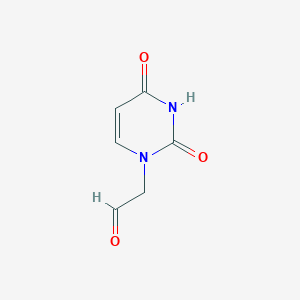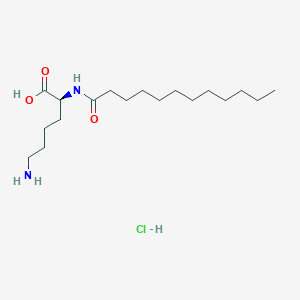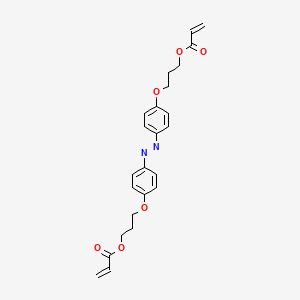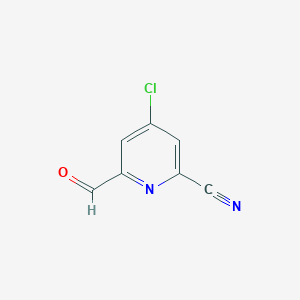
2,6-Dichloro-4-ethynylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-ethynylpyridine typically involves the chlorination of 4-ethynylpyridine. One common method includes the reaction of 4-ethynylpyridine with chlorine gas in the presence of a catalyst under controlled temperature and pressure conditions . Another approach involves the use of 2,6-dichloropyridine as a starting material, which undergoes further functionalization to introduce the ethynyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
化学反应分析
Types of Reactions
2,6-Dichloro-4-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: The compound can undergo reduction reactions to modify the ethynyl group or the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .
科学研究应用
2,6-Dichloro-4-ethynylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Dichloro-4-ethynylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . The chlorine atoms enhance the compound’s reactivity and influence its binding affinity to target sites .
相似化合物的比较
Similar Compounds
2,6-Dichloropyridine: Similar in structure but lacks the ethynyl group.
2,6-Dibromopyridine: Contains bromine atoms instead of chlorine.
2,6-Difluoropyridine: Contains fluorine atoms instead of chlorine.
Uniqueness
2,6-Dichloro-4-ethynylpyridine is unique due to the presence of both chlorine atoms and an ethynyl group, which confer distinct chemical properties and reactivity compared to its analogs . This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
属性
CAS 编号 |
250636-60-3 |
|---|---|
分子式 |
C7H3Cl2N |
分子量 |
172.01 g/mol |
IUPAC 名称 |
2,6-dichloro-4-ethynylpyridine |
InChI |
InChI=1S/C7H3Cl2N/c1-2-5-3-6(8)10-7(9)4-5/h1,3-4H |
InChI 键 |
DNKLKPDPJZUEFT-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=NC(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


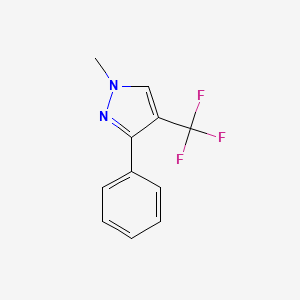

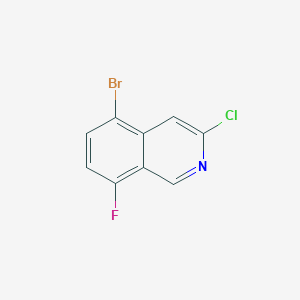

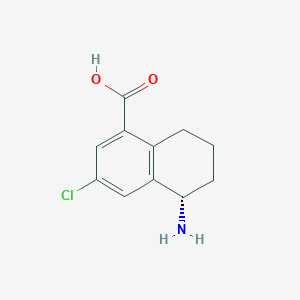
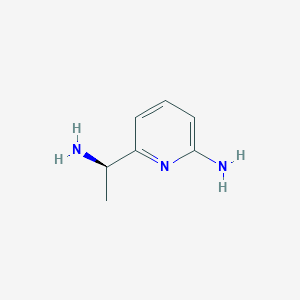
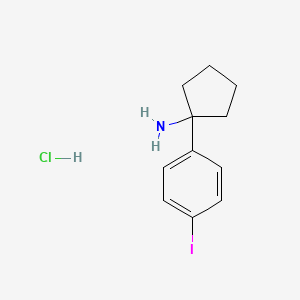
![2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B12973311.png)
![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)
